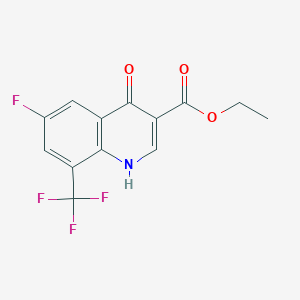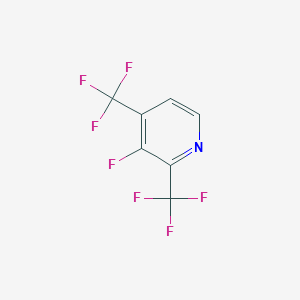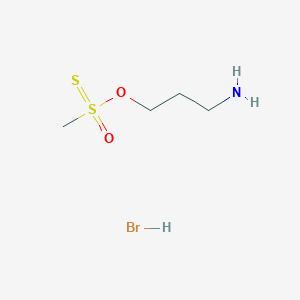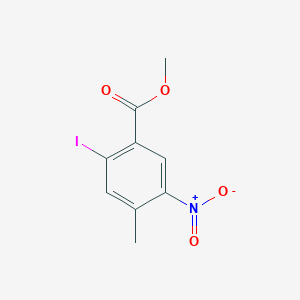![molecular formula C6H12N2O4Se2 B12853313 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid](/img/structure/B12853313.png)
2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid is an organic compound that belongs to the class of alpha amino acids. This compound is characterized by the presence of a disulfide bond, which is a unique feature that distinguishes it from other amino acids. The disulfide bond plays a crucial role in the stability and function of proteins, making this compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid typically involves the formation of the disulfide bond between two cysteine molecules. This can be achieved through oxidation reactions using oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require a controlled pH and temperature to ensure the selective formation of the disulfide bond without over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two cysteine molecules.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents under controlled pH and temperature.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various reagents depending on the desired substitution, often under mild conditions to preserve the integrity of the disulfide bond.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Cysteine and its derivatives.
Substitution: A wide range of substituted amino acids and peptides.
Scientific Research Applications
2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of peptides and proteins with disulfide bonds.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic applications in diseases related to protein misfolding and oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid involves the formation and cleavage of disulfide bonds. These bonds are crucial for the structural integrity and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups. The pathways involved often relate to redox reactions and protein folding mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cysteine: A precursor to 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid, containing a thiol group instead of a disulfide bond.
Cystine: The oxidized dimer form of cysteine, similar in structure but lacking the additional amino and carboxyl groups.
Methionine: Another sulfur-containing amino acid, but with a thioether group instead of a disulfide bond.
Uniqueness
This compound is unique due to its disulfide bond, which imparts distinct chemical and biological properties. This bond is essential for the stability and function of many proteins, making the compound valuable in research and industrial applications.
Properties
Molecular Formula |
C6H12N2O4Se2 |
|---|---|
Molecular Weight |
334.11 g/mol |
IUPAC Name |
2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m1/s1 |
InChI Key |
JULROCUWKLNBSN-SYPWQXSBSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)[Se][Se]CC(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


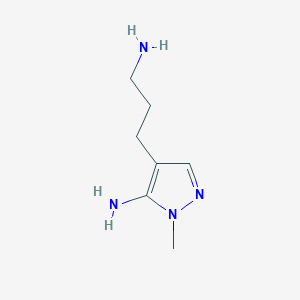
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
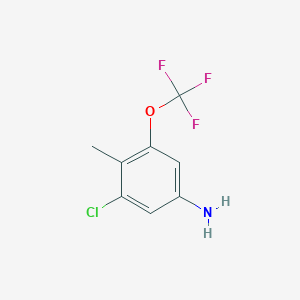
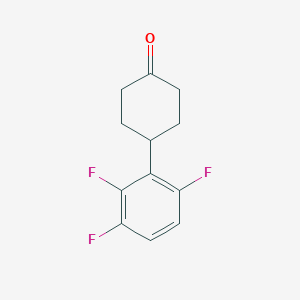
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)


![(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12853269.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)

